Cas no 100316-65-2 (1-Methyl-4-phenyl-4-piperidinamine)
1-Methyl-4-phenyl-4-piperidinamine Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinamine, 1-methyl-4-phenyl-
- 1-?methyl-?4-?phenyl-4-?Piperidinamine
- 1-methyl-4-phenylpiperidin-4-amine
- 100316-65-2
- 1-methyl-4-phenyl-4-piperidinamine
- AE-641/00356053
- DA-31694
- DTXSID40550938
- SB42884
- EN300-1703680
- SCHEMBL56772
- 1-Methyl-4-phenyl-4-piperidinamine
-
- Inchi: 1S/C12H18N2/c1-14-9-7-12(13,8-10-14)11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3
- InChI Key: NUXDYXAREJWGOH-UHFFFAOYSA-N
- SMILES: N1(C)CCC(C2C=CC=CC=2)(CC1)N
Computed Properties
- Exact Mass: 190.14714
- Monoisotopic Mass: 190.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- PSA: 29.26
1-Methyl-4-phenyl-4-piperidinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM279576-1g |
1-Methyl-4-phenylpiperidin-4-amine |
100316-65-2 | 95% | 1g |
$1411 | 2023-01-05 | |
| TRC | M339098-10mg |
1-Methyl-4-phenyl-4-piperidinamine |
100316-65-2 | 10mg |
$ 236.00 | 2023-04-16 | ||
| TRC | M339098-50mg |
1-Methyl-4-phenyl-4-piperidinamine |
100316-65-2 | 50mg |
$ 965.00 | 2023-04-16 | ||
| TRC | M339098-100mg |
1-Methyl-4-phenyl-4-piperidinamine |
100316-65-2 | 100mg |
$ 1832.00 | 2023-04-16 | ||
| Enamine | EN300-1703680-0.05g |
1-methyl-4-phenylpiperidin-4-amine |
100316-65-2 | 95% | 0.05g |
$347.0 | 2023-09-20 | |
| Enamine | EN300-1703680-0.1g |
1-methyl-4-phenylpiperidin-4-amine |
100316-65-2 | 95% | 0.1g |
$518.0 | 2023-09-20 | |
| Enamine | EN300-1703680-0.25g |
1-methyl-4-phenylpiperidin-4-amine |
100316-65-2 | 95% | 0.25g |
$743.0 | 2023-09-20 | |
| Enamine | EN300-1703680-0.5g |
1-methyl-4-phenylpiperidin-4-amine |
100316-65-2 | 95% | 0.5g |
$1170.0 | 2023-09-20 | |
| Enamine | EN300-1703680-1.0g |
1-methyl-4-phenylpiperidin-4-amine |
100316-65-2 | 95% | 1g |
$1500.0 | 2023-06-04 | |
| Enamine | EN300-1703680-2.5g |
1-methyl-4-phenylpiperidin-4-amine |
100316-65-2 | 95% | 2.5g |
$2940.0 | 2023-09-20 |
1-Methyl-4-phenyl-4-piperidinamine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1-Methyl-4-phenyl-4-piperidinamine
Research Brief on 1-Methyl-4-phenyl-4-piperidinamine (CAS: 100316-65-2): Recent Advances and Applications
1-Methyl-4-phenyl-4-piperidinamine (CAS: 100316-65-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential applications in central nervous system (CNS) disorders, particularly as a precursor or analog in the development of novel therapeutic agents. This research brief synthesizes the latest findings regarding its pharmacological properties, synthetic pathways, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of 1-Methyl-4-phenyl-4-piperidinamine to enhance its blood-brain barrier permeability and receptor binding affinity. The research team employed computational modeling and in vitro assays to demonstrate that specific derivatives of this compound exhibit improved selectivity for dopamine and serotonin receptors, suggesting potential applications in neuropsychiatric disorders.
In the area of synthetic chemistry, recent advancements have been made in the efficient production of 1-Methyl-4-phenyl-4-piperidinamine. A 2024 paper in Organic Process Research & Development described a novel catalytic system that improves the yield and purity of this compound while reducing environmental impact. The green chemistry approach utilizes a palladium-based catalyst under mild conditions, achieving an 85% yield with excellent enantioselectivity.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have provided new insights into the metabolic pathways of 1-Methyl-4-phenyl-4-piperidinamine. Using advanced LC-MS/MS techniques, researchers identified previously unknown metabolites and characterized their biological activities. These findings are crucial for understanding the compound's safety profile and potential drug-drug interactions.
Emerging applications in pain management have been explored in recent preclinical studies. Research conducted at several academic institutions has demonstrated that certain analogs of 1-Methyl-4-phenyl-4-piperidinamine show promising analgesic effects in animal models of neuropathic pain, with reduced side effects compared to existing opioid therapies. These results were presented at the 2024 American Chemical Society National Meeting.
Ongoing clinical trials (Phase I/II) are currently evaluating derivatives of 1-Methyl-4-phenyl-4-piperidinamine for the treatment of Parkinson's disease-related dyskinesias. Preliminary data suggest favorable safety profiles and measurable improvements in motor symptoms, though complete results are expected in late 2025. These developments position this chemical scaffold as a valuable platform for CNS drug development.
The compound's unique structural features continue to inspire novel research directions. A recent collaboration between academic and industrial researchers has explored its potential as a molecular scaffold for targeted drug delivery systems, particularly for crossing the blood-brain barrier. This innovative approach was detailed in a 2024 Nature Communications article, highlighting the versatility of 1-Methyl-4-phenyl-4-piperidinamine in modern drug design.
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